Product packaging for 2-(4-Ethylcyclohexyl)propan-2-amine(Cat. No.:)

2-(4-Ethylcyclohexyl)propan-2-amine

Cat. No.: B13281500
M. Wt: 169.31 g/mol
InChI Key: QUIQQNIDIYZIJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Ethylcyclohexyl)propan-2-amine is a tertiary amine compound intended for research and development purposes. This substance is For Research Use Only and is not intended for diagnostic or therapeutic uses. Structurally, it features a cyclohexane ring substituted with an ethyl group at the para-position and a tert-butyl-like propan-2-amine group. This combination of an aliphatic ring and a sterically hindered amine is of significant interest in materials science. A primary research application for amines of this class is their use as catalysts and curing agents in the development of low-emission, rapid-curing epoxy resin systems . The amine group facilitates the ring-opening reaction with epoxy resins, contributing to the formation of a hardened, cross-linked polymer network. The cyclohexyl structure can impart favorable properties to the resulting material, such as increased hydrophobicity, rigidity, and chemical resistance. Furthermore, such structurally defined cyclohexylamines serve as valuable building blocks (synthons) in organic synthesis and pharmaceutical research for the preparation of more complex molecules . The mechanism of action in catalytic applications involves the amine's lone pair of electrons acting as a nucleophile, initiating reactions with electrophiles like epoxides, or facilitating other chemical transformations. Researchers value this compound for exploring structure-activity relationships in polymer chemistry and developing new synthetic methodologies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H23N B13281500 2-(4-Ethylcyclohexyl)propan-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H23N

Molecular Weight

169.31 g/mol

IUPAC Name

2-(4-ethylcyclohexyl)propan-2-amine

InChI

InChI=1S/C11H23N/c1-4-9-5-7-10(8-6-9)11(2,3)12/h9-10H,4-8,12H2,1-3H3

InChI Key

QUIQQNIDIYZIJR-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)C(C)(C)N

Origin of Product

United States

Contextualizing Alkylcyclohexyl Amines Within Modern Organic Chemistry

Alkylcyclohexyl amines are a class of organic compounds that feature a cyclohexyl ring bonded to an amino group. The incorporation of a cyclohexyl moiety imparts a degree of rigidity and three-dimensionality to the molecule, which is a desirable trait in many applications. nih.gov In medicinal chemistry, for example, replacing linear alkyl chains with cycloalkyl groups can help to better fill hydrophobic pockets in target receptors, potentially increasing a drug's affinity and selectivity. nih.gov

The saturated cyclohexyl ring is a prevalent scaffold in numerous pharmaceutical agents and bioactive molecules. nih.gov Its non-planar, chair-like conformation allows for precise spatial orientation of substituents, which can be critical for biological interactions. Research into alicyclic amines, including those with cyclohexyl groups, is driven by their presence in natural products and their utility as building blocks in synthesis. nih.govspringernature.com The development of synthetic methods that allow for the functionalization of the cyclohexyl ring in these amines is an active area of research, aiming to create a diverse range of molecular structures for screening and development. springernature.com

Significance of Branched Alkyl Chains and Cyclohexyl Moieties in Amine Derivatives

The specific structure of 2-(4-ethylcyclohexyl)propan-2-amine combines two features of significant interest in chemical design: a substituted cyclohexyl ring and a branched, sterically hindered amine.

The cyclohexyl moiety serves as a bulky, lipophilic group. Such groups are known to influence a molecule's pharmacokinetic properties, such as its ability to cross cell membranes and its metabolic stability. omicsonline.org The ethyl group at the 4-position of the ring further modifies its steric and electronic profile, providing a specific vector for potential interactions within a biological target or a material's lattice. In drug design, the cyclohexyl ring is often used as a bioisosteric replacement for a phenyl ring, offering improved physicochemical properties. nih.gov

The branched alkyl chain attached to the nitrogen atom, a 2-aminopropyl group, creates a tertiary amine. The branching at the carbon adjacent to the nitrogen results in significant steric hindrance around the nitrogen atom's lone pair of electrons. libretexts.org This steric bulk can dramatically influence the amine's reactivity. For instance, it can decrease the nitrogen's nucleophilicity while preserving its basicity. libretexts.org Sterically hindered amines are valuable as non-nucleophilic bases in organic synthesis and can also be used to tune the reactivity of metal catalysts. researchgate.netresearchgate.net The strategic use of branched alkyl chains is a powerful tool for modulating molecular packing and properties in materials science, particularly in organic semiconductors. acs.org

The combination of these two structural elements in one molecule suggests potential applications where controlled basicity, high lipophilicity, and a defined three-dimensional structure are required.

Overview of Current Research Trajectories in Amine Synthesis and Reactivity

Development of Novel Synthetic Pathways

The construction of complex amines often requires the development of innovative synthetic routes. This section details several key strategies that have been successfully employed.

Advanced Reductive Amination Strategies for Alkyl Amines

Reductive amination is a cornerstone of amine synthesis, and recent advancements have expanded its utility for preparing sterically hindered primary, secondary, and tertiary alkyl amines. uni-bayreuth.deresearchgate.net This method typically involves the reaction of an aldehyde or ketone with ammonia or an amine in the presence of a reducing agent. libretexts.org

A significant challenge in the synthesis of primary amines is the tendency for over-alkylation, as the product amine is often more nucleophilic than the starting ammonia or amine. uni-bayreuth.deresearchgate.net To address this, researchers have developed highly selective catalysts. For instance, a nanostructured, bimetallic Co/Sc catalyst has been shown to be effective for the synthesis of primary, secondary, and tertiary alkyl amines from a variety of starting materials including alcohols, aldehydes, and ketones. uni-bayreuth.deresearchgate.net This catalytic system is versatile, demonstrating a broad substrate scope and good functional group tolerance. uni-bayreuth.deresearchgate.net The use of hydrogen gas as the reducing agent makes this a sustainable approach. uni-bayreuth.deresearchgate.net

The general mechanism for reductive amination involves the initial formation of an imine or enamine intermediate, which is then reduced to the corresponding amine. libretexts.org Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. libretexts.orglibretexts.org

Table 1: Comparison of Reductive Amination Methods

Method Catalyst/Reagent Substrates Products Key Features
Catalytic Hydrogenation Co/Sc bimetallic catalyst Alcohols, Aldehydes, Ketones Primary, Secondary, Tertiary Amines High selectivity, broad scope, reusable catalyst. uni-bayreuth.deresearchgate.net
Hydride Reduction NaBH₄, NaBH₃CN Aldehydes, Ketones Primary, Secondary, Tertiary Amines Mild conditions, common laboratory reagents. libretexts.orglibretexts.org
Biological NADH Glutamate 5-semialdehyde Proline Occurs in biological systems. libretexts.org

Optimized Nucleophilic Substitution Approaches Utilizing Alkyl Halides

Nucleophilic substitution reactions, particularly SN2 reactions, provide a direct route to amines by reacting an alkyl halide with ammonia or another amine. libretexts.orgnumberanalytics.com However, this method is often plagued by a lack of control, leading to a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts. libretexts.orgyoutube.com This is due to the increasing nucleophilicity of the amine product with each successive alkylation. libretexts.org

To circumvent this issue, the Gabriel synthesis offers a more controlled approach for preparing primary amines. libretexts.org This method utilizes potassium phthalimide (B116566) as an ammonia surrogate. libretexts.org The phthalimide anion, being a bulky and less reactive nucleophile, undergoes a single alkylation with an alkyl halide. libretexts.org Subsequent hydrolysis or hydrazinolysis of the resulting N-alkyl phthalimide yields the desired primary amine. libretexts.orglibretexts.org

The choice of the alkyl halide is crucial, as SN2 reactions work best with primary and secondary halides. youtube.com Tertiary alkyl halides are prone to elimination reactions, especially in the presence of a strong base. youtube.com The stereochemistry of the reaction is also well-defined, proceeding with inversion of configuration at the chiral center. pressbooks.pub

Stereoselective Synthesis of Chiral Amine Centers

The synthesis of enantiomerically pure chiral amines is of paramount importance, as many pharmaceuticals and bioactive molecules contain stereogenic amine centers. mdma.chacs.org Asymmetric hydrogenation of prochiral substrates like imines, enamines, and enamides is a powerful strategy to achieve this. acs.orgnih.gov

Transition metal catalysts, particularly those based on rhodium and iridium complexed with chiral phosphine (B1218219) ligands, have proven to be highly effective in asymmetric hydrogenation. acs.orgnih.gov These catalysts can achieve high enantioselectivities (ee) for a wide range of substrates. acs.org For instance, the asymmetric hydrogenation of N-aryl imines using iridium-based catalysts with chiral phosphino-oxazoline ligands has yielded chiral amines with up to 96% ee. acs.org

Another approach involves the stereoselective transformation of existing chiral amines. mdma.ch This can be achieved through nucleophilic substitution reactions on activated amine derivatives, where the stereochemistry at the chiral center is inverted. mdma.ch For example, chiral amines can be converted to good leaving groups, which are then displaced by a nucleophile with inversion of configuration. mdma.ch

Table 2: Selected Chiral Ligands for Asymmetric Hydrogenation

Ligand Type Metal Substrate Type Achieved Enantioselectivity
Phosphino-oxazoline (SimplePHOX) Iridium N-Aryl Imines Up to 96% ee. acs.org
BoPhoz-type Ligands Rhodium γ-Phthalimido-substituted Acrylates Up to 97% ee. nih.gov
(R)-SegPhos Palladium Dihydroquinoxalinones >99% ee. acs.org

Multicomponent Reaction Protocols for Amine Scaffold Construction

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to synthesizing complex molecules by combining three or more starting materials in a single step. rsc.orgorganic-chemistry.org Several MCRs are particularly useful for the construction of amine scaffolds.

The Strecker reaction, one of the oldest known MCRs, combines an aldehyde or ketone, an amine, and a cyanide source to produce α-amino nitriles, which can then be hydrolyzed to α-amino acids. nih.gov The Mannich reaction is another classic MCR that involves the aminoalkylation of a carbon acid using an amine and a non-enolizable aldehyde. nih.gov

More recently, novel MCRs have been developed that leverage photoredox and nickel catalysis to construct tertiary alkylamines from organohalides, secondary amines, and aldehydes. acs.org This method proceeds through the generation of α-amino radicals and their subsequent cross-coupling. acs.org Another innovative approach utilizes a zinc-mediated carbonyl alkylative amination, which allows for the synthesis of α-trialkyl tertiary amines, a class of compounds that are difficult to access through traditional reductive amination. acs.org

Catalytic Approaches in Amine Synthesis and Functionalization

Catalysis plays a pivotal role in modern amine synthesis, enabling efficient and selective bond formations.

Transition Metal-Catalyzed Coupling Reactions for C-N Bond Formation

Transition metal-catalyzed cross-coupling reactions have become indispensable for the formation of carbon-nitrogen (C-N) bonds. numberanalytics.comrsc.org The Buchwald-Hartwig amination, which uses palladium catalysts, is a widely used method for coupling aryl halides or triflates with amines. nih.gov While highly effective, copper-catalyzed C-N coupling reactions have emerged as a more sustainable alternative. nih.gov

Recent developments in copper catalysis have focused on overcoming the challenge of coupling sterically hindered reaction partners. nih.gov The use of novel pyrrole-ol ligands has been shown to facilitate the coupling of ortho-substituted aryl iodides with sterically demanding primary and secondary amines, expanding the scope of copper-catalyzed amination. nih.gov

Furthermore, transition metals like rhodium and iridium have been employed in direct C-H amination reactions, offering a more atom-economical approach by avoiding the pre-functionalization of starting materials. nih.gov These reactions often utilize organic azides as the nitrogen source, which can act as both the amino group precursor and an internal oxidant. nih.gov

Organocatalysis in the Preparation of Amines

Organocatalysis has emerged as a powerful tool for the construction of carbon-nitrogen bonds, offering a metal-free alternative to traditional methods. For the synthesis of sterically hindered tertiary amines, direct reductive amination of ketones with secondary amines is a prominent strategy. A notable example involves the use of trichlorosilane (B8805176) as a reducing agent, activated by an organic Lewis base like tetramethylethylenediamine (TMEDA). libretexts.org This system facilitates the direct reductive amination of a wide array of ketones with secondary aryl amines, producing sterically hindered tertiary amines in high yields. libretexts.org The reaction likely proceeds through the formation of an iminium intermediate from the ketone and amine, which is then reduced by the activated trichlorosilane. libretexts.org

Another innovative organocatalytic approach is the photocatalytic olefin-hydroaminoalkylation. This multicomponent reaction combines dialkylamines, carbonyls, and alkenes to construct complex tertiary alkylamines in a single step. libretexts.org The process is mediated by visible light and involves the reduction of an in-situ generated iminium ion to form an α-amino radical, which then reacts with an alkene. libretexts.org This method is particularly valuable for creating sp³-rich molecular architectures found in many pharmaceutical agents. libretexts.org

A combined copper-organocatalyst system has also been developed for the α-tertiary alkylation of ketones. nih.gov This dual-catalyst system enables the addition of a tertiary alkyl radical to an enamine, which is catalytically generated. nih.gov This method is effective for synthesizing 1,4-dicarbonyl compounds that contain quaternary carbon centers. nih.gov

Biocatalytic Transformations for Enantioselective Amine Synthesis

Biocatalysis offers a highly selective and environmentally friendly route to chiral amines. Enzymes such as amine dehydrogenases (AmDHs), transaminases (TAs), and imine reductases (IREDs) are instrumental in these transformations.

Amine dehydrogenases can catalyze the reductive amination of ketones to produce chiral amines. For instance, native AmDHs have been successfully employed for the synthesis of short-chain chiral alkyl amines and amino alcohols. youtube.com This approach is particularly advantageous for producing small, optically active amines which are important building blocks in the pharmaceutical industry. youtube.com

Transaminases are widely used for the asymmetric synthesis of chiral amines from prochiral ketones. While wild-type transaminases often have a limited substrate scope, protein engineering has significantly expanded their applicability to bulkier substrates. youtube.com A significant challenge in using transaminases is the reaction equilibrium, which often requires the use of a large excess of an amino donor. youtube.com

For the synthesis of α,α-disubstituted amino acids and their derivatives, which are structurally related to the target compound, specialized biocatalytic methods have been developed. Researchers have devised a two-step biocatalytic route using a recombinant enzyme to catalyze the Mannich cyclization of in-situ formed imine substrates, yielding various pyrrolidine (B122466) and piperidine-based α,α-disubstituted α-amino acids with high stereoselectivity. Current time information in Bangalore, IN. Furthermore, engineered enzymes have shown the ability to perform nitrene C-H insertion, providing a direct pathway to α-amino esters from carboxylic acid esters. youtube.com

The following table summarizes the performance of different biocatalysts in the synthesis of chiral amines.

Biocatalyst TypeSubstrate ExampleProduct ExampleKey Features
Amine Dehydrogenase (AmDH)KetonesChiral primary aminesHigh enantioselectivity for small alkyl amines. youtube.com
Transaminase (TA)Prochiral ketonesChiral primary aminesBroad substrate scope through protein engineering. youtube.com
Imine Reductase (IRED)IminesChiral secondary/tertiary aminesHigh stereoselectivity in imine reduction.
Engineered Nitrene TransferaseCarboxylic acid estersα-Amino estersDirect C-H amination. youtube.com
Recombinant Lo1TAldehydes and diamino acidsHeterocyclic α,α-disubstituted α-amino acidsExcellent diastereomeric and enantiomeric excess. Current time information in Bangalore, IN.

Principles of Green Chemistry Applied to Amine Synthesis

The application of green chemistry principles is crucial for developing sustainable synthetic processes. Key areas of focus in amine synthesis include the use of environmentally benign solvents and the maximization of atom economy.

Development of Solvent-Free and Aqueous Medium Synthetic Procedures

Solvent-free synthesis offers significant environmental benefits by eliminating solvent waste and simplifying product purification. A notable example is the Michael-type addition of amines to electron-deficient alkenes, which can proceed efficiently without any solvent or catalyst. cengage.com.au This method is applicable to a variety of amines and α,β-unsaturated compounds, offering a simple and cost-effective route to β-amino derivatives. cengage.com.au

For the synthesis of aromatic amines, an organic solvent-free Ullmann C-N coupling reaction has been developed using copper powder as a catalyst in the absence of a solvent. google.com This method is simple, uses a low amount of catalyst, and avoids the need for strong bases, making it suitable for industrial applications. google.com

The use of aqueous media is another key strategy in green chemistry. While many organic reactions are not compatible with water, the development of water-tolerant catalytic systems is an active area of research. For instance, reductive amination of biomass-derived aldehydes and ketones has been successfully carried out in aqueous ammonia solutions. organic-chemistry.org

Atom Economy and Waste Minimization in Amination Protocols

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Reactions with high atom economy, such as addition and cycloaddition reactions, are inherently more sustainable as they generate minimal waste.

In the context of amide bond formation, a precursor to many amination reactions, a ruthenium-catalyzed protocol has been developed that uses simple alkynes as coupling reagents. organic-chemistry.org This method proceeds via a vinyl ester intermediate and produces only volatile byproducts, leading to a highly atom-economic process. organic-chemistry.org

Electrochemical methods also offer a promising avenue for waste-minimized synthesis. An electrochemical reductive amination protocol has been developed that utilizes a recoverable acetonitrile-water azeotrope as the reaction medium. This approach allows for efficient management of solvents and electrolytes, significantly reducing the environmental impact of the synthesis.

The following table provides a comparative overview of different synthetic strategies for amines based on green chemistry principles.

Synthetic StrategyKey Green Chemistry PrincipleAdvantages
Solvent-free Michael additionSolvent eliminationSimplified workup, reduced waste, cost-effective. cengage.com.au
Solvent-free Ullmann couplingSolvent elimination, reduced additivesLower catalyst loading, no strong base required. google.com
Aqueous reductive aminationUse of benign solventEnvironmentally friendly, suitable for biomass-derived feedstocks.
Alkyne-based amide couplingHigh atom economyMinimal byproducts, high efficiency. organic-chemistry.org
Electrochemical reductive aminationSolvent and electrolyte recoveryReduced solvent consumption, minimized waste.

Nucleophilic Reactivity and Derivatization of the Primary Amine Functionality

The lone pair of electrons on the nitrogen atom of the primary amine group in this compound confers nucleophilic character to the molecule. wikipedia.org This allows it to participate in a variety of chemical transformations, leading to the formation of diverse derivatives. However, the inherent bulk of the 2-(4-ethylcyclohexyl)propyl group can introduce significant steric hindrance, which in turn influences the rate and feasibility of these reactions. dtic.mil

Acylation Reactions and Formation of Amide Derivatives

Primary amines readily react with acylating agents, such as acyl chlorides and acid anhydrides, to form stable amide derivatives. This transformation, often referred to as the Schotten-Baumann reaction, is a cornerstone of organic synthesis. wikipedia.orgpulsus.com The reaction proceeds through a nucleophilic acyl substitution mechanism. The amine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate. Subsequent elimination of a leaving group (e.g., chloride) and a proton from the nitrogen results in the formation of the amide bond. pulsus.com

The general scheme for the acylation of this compound is as follows:

R-CO-L + H₂N-C(CH₃)₂-(c-C₆H₁₀)-CH₂CH₃ → R-CO-NH-C(CH₃)₂-(c-C₆H₁₀)-CH₂CH₃ + HL

Where R-CO-L represents an acylating agent (e.g., acyl chloride, acid anhydride).

The synthesis of amide derivatives is a widely employed strategy in medicinal chemistry and materials science. mdpi.comgoogle.comafjbs.comnih.gov The resulting amides often exhibit different physicochemical properties and biological activities compared to the parent amine. While specific studies on the acylation of this compound are not extensively documented in the provided results, the general principles of amine acylation apply. The steric bulk of the ethylcyclohexyl group might necessitate harsher reaction conditions or the use of more reactive acylating agents to achieve high yields. nih.govrsc.org

Table 1: Examples of Acylating Agents and their Corresponding Amide Products

Acylating AgentGeneral StructureResulting Amide Derivative
Acetyl ChlorideCH₃COClN-(2-(4-Ethylcyclohexyl)propan-2-yl)acetamide
Benzoyl ChlorideC₆H₅COClN-(2-(4-Ethylcyclohexyl)propan-2-yl)benzamide
Acetic Anhydride(CH₃CO)₂ON-(2-(4-Ethylcyclohexyl)propan-2-yl)acetamide

Alkylation Reactions of the Amine Nitrogen

The nucleophilic nitrogen of this compound can also undergo alkylation reactions with alkyl halides. wikipedia.org However, controlling the degree of alkylation in primary amines can be challenging, often leading to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium salts. wikipedia.org The steric hindrance presented by the bulky substituent on this compound would likely disfavor over-alkylation, potentially allowing for more selective mono-alkylation under carefully controlled conditions. dtic.mil

The reaction with enamines derived from sterically hindered amines has been studied, suggesting that the bulky nature of the amine can direct the course of alkylation. acs.org While direct alkylation studies on this compound are not detailed, the principles of amine alkylation suggest that factors such as the nature of the alkylating agent, solvent, and reaction temperature would be crucial in determining the product distribution. dtic.mil

Reactions with Carbonyl Compounds: Imine Formation and Subsequent Transformations

Primary amines react with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comyoutube.comlibretexts.orglibretexts.orgphiladelphia.edu.joyoutube.com This condensation reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orglibretexts.orglibretexts.orglibretexts.org

The mechanism for imine formation involves several key steps:

Nucleophilic attack: The amine nitrogen attacks the electrophilic carbonyl carbon. libretexts.orglibretexts.org

Proton transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine intermediate. libretexts.org

Protonation of the hydroxyl group: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, making it a good leaving group (water). libretexts.orglibretexts.org

Elimination of water: The lone pair on the nitrogen assists in the elimination of a water molecule, forming an iminium ion. libretexts.org

Deprotonation: A base removes a proton from the nitrogen, yielding the final imine product. libretexts.orglibretexts.org

The rate of imine formation is pH-dependent, with the maximum rate typically observed in weakly acidic conditions (around pH 4-5). libretexts.orglibretexts.orglibretexts.org At high pH, there is insufficient acid to protonate the hydroxyl group for elimination, while at low pH, the amine becomes protonated and non-nucleophilic. libretexts.orglibretexts.org The steric hindrance of both the amine and the carbonyl compound can affect the rate of reaction, with ketones generally reacting slower than aldehydes. masterorganicchemistry.com The significant steric bulk of this compound would likely slow down the rate of imine formation. nih.gov

Imines are versatile intermediates that can undergo further transformations, such as reduction to form secondary amines.

Table 2: Reaction of this compound with Carbonyl Compounds

Carbonyl CompoundGeneral StructureProduct Type
AldehydeR-CHOImine (Aldimine)
KetoneR₂C=OImine (Ketimine)

Reactivity Associated with the Cyclohexyl Moiety

Regioselective and Stereoselective Functionalization of the Cyclohexane (B81311) Ring

The functionalization of a substituted cyclohexane ring, such as the one present in this compound, can be directed to specific positions (regioselectivity) and can lead to the formation of specific stereoisomers (stereoselectivity). While direct studies on the functionalization of this specific compound are limited in the provided search results, general principles of cyclohexane chemistry can be applied. For instance, radical halogenation of cyclohexane can lead to chlorocyclohexane. mdpi.com The presence of the ethyl group and the bulky amino-propyl substituent would influence the regioselectivity of such reactions. nih.govnih.govmdpi.com

Influence of Cyclohexyl Conformation on Amine Reactivity

The cyclohexane ring exists predominantly in a chair conformation to minimize torsional and steric strain. fiveable.mewikipedia.org Substituents on the ring can occupy either axial or equatorial positions, and the interconversion between these two positions occurs via a process called ring flipping. fiveable.me The energetic preference for a substituent to occupy the equatorial position is quantified by its A-value. wikipedia.orgmsu.edu Larger substituents have a strong preference for the equatorial position to avoid destabilizing 1,3-diaxial interactions. spcmc.ac.inlibretexts.org

In this compound, both the ethyl group and the 2-aminopropan-2-yl group are substituents on the cyclohexane ring. The conformational preference of these groups, particularly the bulkier 2-aminopropan-2-yl group, for the equatorial position would be significant. libretexts.org This conformational locking can influence the accessibility of the amine's lone pair for reactions. An equatorially positioned amino group is generally more sterically accessible than an axial one, which can affect the rates of nucleophilic reactions like acylation and alkylation. spcmc.ac.in Therefore, the conformational dynamics of the cyclohexane ring play a crucial role in modulating the reactivity of the primary amine functionality. fiveable.mespcmc.ac.in

Oxidation and Reduction Pathways of the Amine Group

There is currently no available scientific literature that specifically details the oxidation or reduction pathways of the amine group in this compound. Tertiary amines, in general, can undergo oxidation to form N-oxides, but the specific conditions, reagents, and product yields for this particular compound have not been documented. Similarly, while the amine group itself is in a reduced state, studies detailing its behavior under various reducing conditions, or its role in directing the reduction of other functionalities, are absent from the public record.

Detailed Mechanistic Investigations through Kinetic and Isotopic Labeling Studies

A thorough search for kinetic and isotopic labeling studies focused on this compound has yielded no results. Such studies are crucial for understanding the step-by-step sequence of a chemical reaction, identifying rate-determining steps, and elucidating the nature of transition states. The absence of this research indicates that the mechanistic details of reactions involving this compound have not yet been a subject of in-depth academic or industrial investigation.

While general principles of amine reactivity can offer hypothetical pathways, the specific influence of the 4-ethylcyclohexyl substituent on the electronic and steric environment of the tertiary amine group in this compound remains uninvestigated. Without empirical data from kinetic and isotopic labeling studies, any discussion of its reaction mechanisms would be purely speculative.

Further research is necessary to characterize the chemical behavior of this compound and to populate the knowledge base with the empirical data required for a full understanding of its reactivity.

Advanced Spectroscopic Characterization and Structural Analysis of 2 4 Ethylcyclohexyl Propan 2 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-(4-Ethylcyclohexyl)propan-2-amine. By analyzing the magnetic properties of its atomic nuclei, detailed information about the carbon skeleton, proton environments, and their spatial relationships can be obtained.

One-Dimensional NMR (¹H, ¹³C, DEPT) for Backbone and Side Chain Analysis

One-dimensional NMR techniques, including ¹H NMR, ¹³C NMR, and Distortionless Enhancement by Polarization Transfer (DEPT), offer a foundational understanding of the compound's structure.

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms. Protons on carbons adjacent to the electron-withdrawing amine group are expected to be deshielded and resonate at a lower field (higher ppm value), typically in the range of 2.3-3.0 ppm. libretexts.org The protons of the ethyl group would exhibit a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from spin-spin coupling with their neighbors. The cyclohexyl protons would present a complex series of overlapping multiplets in the upfield region, characteristic of saturated cyclic systems.

The ¹³C NMR spectrum reveals the number of distinct carbon environments. Each carbon atom in the molecule, including those in the ethyl group, the cyclohexane (B81311) ring, and the propan-2-amine moiety, would give a unique signal. The carbon atom bonded directly to the nitrogen (the α-carbon) would appear in a specific region of the spectrum, influenced by the electronegativity of the nitrogen atom. chemicalbook.com

DEPT experiments (DEPT-90 and DEPT-135) are used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) groups. A DEPT-90 spectrum would only show signals for CH groups, while a DEPT-135 spectrum would show positive signals for CH and CH₃ groups and negative signals for CH₂ groups. This technique is crucial for assigning the various carbon signals of the ethyl and cyclohexyl groups. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous structures and may vary from experimental results.)

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Multiplicity (¹H) / DEPT-135
C(NH₂)-C H₃~1.1~25s / +
C (NH₂)-~50- / -
Cyclohexyl-C H-~1.5~40m / +
C H₂-Ethyl~1.3~29q / -
C H₃-Ethyl~0.9~12t / +
Cyclohexyl-C H₂~1.0 - 1.8~30-35m / -

Two-Dimensional NMR (COSY, HSQC/HETCOR, HMBC, NOESY) for Connectivity and Stereochemical Assignments

Two-dimensional NMR experiments provide a deeper level of structural detail by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would be essential to trace the connectivity within the ethyl group (correlations between the CH₂ and CH₃ protons) and throughout the entire cyclohexane ring, helping to assign the complex, overlapping proton signals. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) / HETCOR (Heteronuclear Correlation) : The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.eduprinceton.edu This is a powerful tool for definitively assigning each carbon signal in the ¹³C spectrum by linking it to its corresponding, and often more easily assigned, proton signal. researchgate.net For example, it would unambiguously link the ethyl group's triplet proton signal to its methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects correlations between protons and carbons over longer ranges, typically two to four bonds. sdsu.eduprinceton.edu This is crucial for piecing together the entire molecular structure. For instance, an HMBC experiment could show a correlation from the protons of the isopropyl methyl groups to the cyclohexyl carbon atom they are attached to, confirming the connection between the side chain and the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY reveals correlations between protons that are close to each other in space, regardless of whether they are bonded. researchgate.net This is particularly valuable for determining stereochemistry. In this compound, NOESY could be used to determine the relative orientation of the ethyl group on the cyclohexane ring (i.e., whether it is in an axial or equatorial position) by observing spatial proximities between the ethyl group's protons and specific protons on the cyclohexane ring.

Solid-State NMR for Polymorphic and Crystalline Form Characterization

While solution-state NMR provides information on the molecule's average structure, solid-state NMR (ssNMR) can characterize the compound in its solid, crystalline form. Techniques like ¹³C Cross-Polarization Magic-Angle Spinning (CP-MAS) are particularly useful. nih.gov Since molecules in a crystal have fixed orientations, ssNMR is sensitive to the local environment and packing. Different polymorphic forms (different crystal structures of the same compound) will result in distinct ssNMR spectra, with variations in chemical shifts and linewidths. nih.gov This makes ssNMR a critical tool for studying polymorphism, which has significant implications for the physical properties of the material.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups and providing information about molecular conformation and intermolecular interactions like hydrogen bonding. libretexts.orgpsu.edu

Characteristic Vibrational Modes of Amine and Cyclohexyl Groups

The IR and Raman spectra of this compound would be dominated by the characteristic vibrations of its primary amine and substituted cyclohexyl groups.

Amine Group Vibrations : As a primary amine (R-NH₂), it will exhibit two distinct N-H stretching bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes. orgchemboulder.comspectroscopyonline.com An N-H bending vibration (scissoring) is expected to appear around 1650-1580 cm⁻¹. orgchemboulder.comdocbrown.info The C-N stretching vibration for an aliphatic amine typically appears in the 1250-1020 cm⁻¹ range. orgchemboulder.com A broad N-H wagging band may also be observed between 910 and 665 cm⁻¹. orgchemboulder.com

Cyclohexyl and Ethyl Group Vibrations : The spectra will show strong C-H stretching vibrations just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹) arising from the numerous CH₂, and CH₃ groups of the ethyl and cyclohexyl moieties. wpmucdn.com The fingerprint region (below 1500 cm⁻¹) will contain a complex series of bands corresponding to CH₂ bending (scissoring, ~1465 cm⁻¹), methyl C-H bending (umbrella mode, ~1375 cm⁻¹), and various rocking and twisting vibrations of the alkyl framework.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Intensity
N-H Stretch (asymmetric & symmetric)Primary Amine3500 - 3300Medium (two bands)
C-H StretchAlkyl (Cyclohexyl, Ethyl)2960 - 2850Strong
N-H Bend (Scissoring)Primary Amine1650 - 1580Medium to Strong
C-H BendCH₂, CH₃1470 - 1365Medium
C-N StretchAliphatic Amine1250 - 1020Weak to Medium
N-H WagPrimary Amine910 - 665Strong, Broad

Analysis of Hydrogen Bonding Networks via IR Spectroscopy

IR spectroscopy is particularly sensitive to hydrogen bonding. researchgate.net In the condensed phase (liquid or solid), the primary amine groups of this compound can act as both hydrogen bond donors and acceptors, forming intermolecular networks. This hydrogen bonding causes the N-H stretching vibrations to broaden significantly and shift to lower frequencies (a bathochromic shift) compared to their positions in the gas phase or in a dilute non-polar solvent. libretexts.orglibretexts.org The magnitude of this shift and the degree of broadening provide qualitative information about the strength and nature of the hydrogen-bonding interactions within the sample. researchgate.net

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation patterns.

High-resolution mass spectrometry (HRMS) would be employed to determine the precise molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

For this compound, the expected monoisotopic mass can be calculated based on its chemical formula, C₁₁H₂₃N. This theoretical accurate mass would then be compared to the experimental value obtained from an HRMS instrument.

Table 1: Predicted HRMS Data for this compound

ParameterPredicted Value
Chemical Formula C₁₁H₂₃N
Nominal Mass 169 amu
Monoisotopic Mass 169.1830 u
Molecular Ion [M]⁺˙
Protonated Molecule [M+H]⁺

This table is predictive and not based on experimental data.

Tandem mass spectrometry (MS/MS) would provide definitive structural confirmation by analyzing the fragmentation of a selected precursor ion, typically the molecular ion ([M]⁺˙) or the protonated molecule ([M+H]⁺). The fragmentation patterns of amines are well-characterized and primarily driven by the nitrogen atom. whitman.edulibretexts.org

The most characteristic fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org This process leads to the formation of a stable, resonance-stabilized immonium ion. For this compound, two primary α-cleavage pathways are possible, leading to the loss of either a methyl or the ethylcyclohexyl group. The loss of the larger substituent, the ethylcyclohexyl group, is generally the more favorable pathway. whitman.edu

Another common fragmentation process in cyclic amines involves ring opening and subsequent loss of small neutral molecules. whitman.edu The presence of the nitrogen atom dictates that the molecular ion will have an odd nominal mass, a key characteristic for compounds containing an odd number of nitrogen atoms. whitman.edulibretexts.org

Table 2: Predicted Key Fragmentation Patterns for this compound in MS/MS

Fragmentation PathwayKey Fragment IonPredicted m/z
α-Cleavage (loss of methyl radical) [C₁₀H₂₀N]⁺154
α-Cleavage (loss of ethylcyclohexyl radical) [C₃H₈N]⁺58
Loss of ammonia (B1221849) (from molecular ion) [C₁₁H₂₀]⁺˙152
Cleavage of the ethyl group from the cyclohexane ring [C₉H₁₈N]⁺140

This table is predictive and not based on experimental data.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Molecular Architecture

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. For this compound, which is a liquid at room temperature, derivatization to a crystalline salt (e.g., a hydrochloride or tartrate salt) would be necessary to perform single-crystal X-ray diffraction.

Computational Chemistry and Theoretical Modeling of 2 4 Ethylcyclohexyl Propan 2 Amine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic properties and stability of a molecule.

Density Functional Theory (DFT) Studies for Optimized Geometries and Molecular Orbitals

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A DFT study of 2-(4-Ethylcyclohexyl)propan-2-amine would theoretically determine its most stable three-dimensional shape (optimized geometry) by finding the minimum energy conformation. This analysis would also yield information about its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO is crucial for predicting the chemical reactivity and electronic transitions of the compound.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map would provide a visual representation of the charge distribution on the surface of this compound. Regions of negative potential (typically colored in shades of red) would indicate areas rich in electrons and susceptible to electrophilic attack, such as the lone pair of electrons on the nitrogen atom of the amine group. Conversely, regions of positive potential (colored in shades of blue) would highlight electron-deficient areas prone to nucleophilic attack. This mapping is instrumental in predicting how the molecule would interact with other reagents.

Conformational Analysis and Energy Landscape Mapping

The cyclohexane (B81311) ring in this compound can exist in various conformations, most notably the chair and boat forms. Furthermore, the ethyl and propan-2-amine substituents can be oriented in either axial or equatorial positions. A thorough conformational analysis would involve systematically exploring these different spatial arrangements to identify the most stable conformers and the energy barriers between them. This creates an energy landscape map that is vital for understanding the molecule's flexibility and the relative populations of its different shapes at a given temperature.

Prediction of Reaction Mechanisms and Transition State Analysis

Computational methods can be employed to predict the pathways of chemical reactions involving this compound. For instance, the reaction of the amine group with an electrophile could be modeled to determine the step-by-step mechanism. This involves locating the transition state, which is the highest energy point along the reaction coordinate. The energy of this transition state is critical for calculating the reaction rate. Such studies provide insights into the reactivity and potential chemical transformations of the compound that may be difficult to observe experimentally.

In Silico Design of Novel Analogs and Derivatives Based on Structural Motifs

Based on the structural motifs of this compound, computational tools could be used for the in silico design of new analogs with potentially enhanced properties. By systematically modifying different parts of the molecule (e.g., changing the length of the ethyl group, adding substituents to the cyclohexane ring, or altering the amine group), libraries of virtual compounds can be created. These virtual libraries can then be screened for desired properties, guiding future synthetic efforts toward molecules with improved characteristics.

Applications in Advanced Organic Synthesis and Functional Materials

Integration into Advanced Materials Science

Functional Surface Chemistry and Coating Applications

The amine functional group is a versatile tool in surface chemistry. Amines can be grafted onto various substrates to alter their surface properties, such as wettability, chemical reactivity, and biocompatibility. In the context of coatings, amine-containing compounds often serve as curing agents, crosslinkers, or adhesion promoters for various resin systems, including epoxies and polyurethanes. They can enhance the mechanical strength, chemical resistance, and durability of the final coating.

While there is no direct evidence of the use of 2-(4-Ethylcyclohexyl)propan-2-amine in these applications, the potential utility of such a compound can be hypothesized based on the known functions of similar molecules. The ethylcyclohexyl group, being a bulky and nonpolar moiety, could potentially introduce hydrophobicity to a surface, leading to water-repellent coatings. The primary amine group provides a reactive site for further chemical modification or for interaction with a polymer matrix.

Research into related areas, such as the synthesis of functionalized cyclohexene (B86901) and cyclobutane (B1203170) derivatives, highlights the ongoing effort to develop novel building blocks for advanced materials. nih.govchemrxiv.org These studies aim to create molecules with specific three-dimensional structures and functionalities that can be tailored for a variety of applications, which could one day include advanced coatings.

It is important to note that the absence of published research does not definitively preclude the use of this compound in specialized or proprietary coating formulations. However, based on publicly accessible scientific literature and chemical databases, its role in functional surface chemistry and coating applications remains undocumented. Further research and development would be necessary to explore and establish any potential benefits this specific compound might offer in these fields.

Future Research Directions and Emerging Avenues for 2 4 Ethylcyclohexyl Propan 2 Amine Derivatives

Exploration of Unconventional Reactivities and C-H Functionalizations

A significant area of future research lies in the exploration of unconventional reactivities, particularly in the realm of C-H functionalization. The direct conversion of C-H bonds into new chemical bonds is a powerful tool in organic synthesis. For derivatives of 2-(4-ethylcyclohexyl)propan-2-amine, this could involve the targeted functionalization of the ethylcyclohexyl ring or the propanamine backbone.

Catalytic transformations of α-amino C-H bonds are valuable for creating enantiomerically enriched α-substituted amines, which are prevalent in pharmaceuticals. nih.gov Research could focus on developing catalytic systems that can selectively activate and functionalize the C-H bonds of the cyclohexyl ring or the ethyl group. This could lead to the synthesis of novel derivatives with unique stereochemical properties. Such processes are often carried out under oxidative conditions and may require precious metal-based catalysts. nih.gov

Furthermore, redox-annulations with α,β-unsaturated carbonyl compounds could be explored. nih.gov This strategy, which involves the generation of a conjugated azomethine ylide followed by electrocyclization, could lead to the formation of novel ring-fused pyrrolidine (B122466) derivatives of this compound. nih.gov The systematic investigation of substrate-bound α-amino acid auxiliaries has also shown promise in achieving catalytic asymmetric C–H functionalization of related cyclic compounds. rsc.org

Development of Highly Efficient and Sustainable Catalytic Systems for Amine Synthesis

The synthesis of this compound and its derivatives can be improved through the development of more efficient and sustainable catalytic systems. While traditional methods for amine synthesis exist, future research will likely focus on greener alternatives that minimize waste and energy consumption. This includes the hydrogenation of nitriles, reductive amination of ketones, and hydroaminomethylation of alkenes.

One major route for producing similar compounds like cyclohexylamine (B46788) is the complete hydrogenation of aniline (B41778) using cobalt- or nickel-based catalysts. wikipedia.org Future research could adapt and optimize these catalytic systems for the specific synthesis of this compound, potentially from a readily available aniline derivative. The development of catalysts based on earth-abundant metals and the use of milder reaction conditions will be a key focus.

The use of cyclometallated complexes as catalysts for C-H activation reactions is another promising avenue. rsc.org These catalysts have shown increased reactivity and improved selectivities in various transformations. rsc.org Research into designing specific cyclometallated catalysts for the functionalization of this compound could lead to highly efficient and selective synthetic routes.

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry and Retrosynthesis

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and the discovery of new molecules. researchgate.netresearchgate.net For derivatives of this compound, AI can be employed in several ways:

Predictive Chemistry: Machine learning models can be trained to predict the physicochemical properties and biological activities of novel derivatives. chemeurope.comacs.org This can help in prioritizing the synthesis of compounds with desired characteristics, thereby saving time and resources. For instance, a quantitative structure-property relationship (QSPR) approach could be used to develop models that predict properties like the degradation rate of amine derivatives. acs.org

Retrosynthesis: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to complex derivatives of this compound. chemcopilot.comgrace.com These tools leverage vast databases of chemical reactions to identify the most viable pathways, often uncovering non-intuitive solutions. grace.comchemrxiv.org Template-free retrosynthesis tools, which use machine learning to predict precursors, are particularly promising. illinois.edu The use of deep highway networks (DHN) has also shown potential in improving retrosynthetic analysis. acs.org

Novel Applications in Chemo- and Biosensors for Environmental Monitoring

Derivatives of this compound can be functionalized to act as receptors in chemo- and biosensors for environmental monitoring. The amine group can be modified to selectively bind to specific analytes, such as metal ions or organic pollutants.

Chemosensors: Amine-functionalized materials can serve as the basis for chemosensors. For example, rhodamine derivatives with amine functional groups have been used as fluorescent "off-on" sensors for the detection of metal ions like Sn2+. mdpi.comresearchgate.net The amine groups play a crucial role in the coordination with the target ion. mdpi.com Similarly, derivatives of this compound could be designed to exhibit high sensitivity and selectivity for specific environmental contaminants. The detection of biogenic amines in food safety is another area where such sensors are crucial. mdpi.comnih.gov

Biosensors: In the realm of biosensors, functionalized amine derivatives can be incorporated into more complex sensing platforms. nih.gov These platforms often utilize biomolecules like enzymes or antibodies for target recognition. nih.govnih.gov The amine derivative could act as a linker to immobilize these biomolecules onto a transducer surface or participate directly in the signal transduction mechanism. The surface of electrodes used for detecting biogenic amines can be modified with various materials, including carbon nanotubes and conducting polymers, to improve their sensing performance. mdpi.com

The development of these sensors could be aided by computational studies to rationalize the molecular-level interactions between the amine derivatives and the target analytes, which is essential for performance optimization. researchgate.net

Structural Engineering for Tunable Properties and Advanced Material Performance

The structure of this compound offers significant opportunities for structural engineering to create advanced materials with tunable properties. By systematically modifying the substituents on the cyclohexyl ring or the amine itself, properties such as solubility, thermal stability, and self-assembly behavior can be controlled. fiveable.memdpi.com

Alkylamine modifications are known to alter the surface properties of materials like graphene oxide, where the length of the alkyl chain influences the physicochemical properties. researchgate.net Similarly, modifying the ethylcyclohexyl group in this compound could be used to tailor the properties of materials incorporating this moiety.

The synthesis of derivatives with specific functionalities can lead to materials with applications in diverse fields. For example, furo[2,3-b]pyridine (B1315467) derivatives, which can be synthesized from amine precursors, have potential applications in biomedicinal chemistry and materials science. acs.org The development of new pyrimidine (B1678525) derivatives has also been a focus for creating selective enzyme inhibitors. nih.gov Furthermore, benzo[d]thiazol-2-amine derivatives have been explored as potential anticancer agents. nih.gov

The table below summarizes the key research directions and their potential impacts.

Research DirectionFocus AreaPotential Impact
Unconventional Reactivities C-H Functionalization, Redox-AnnulationsSynthesis of novel derivatives with unique stereochemistry and complex ring systems.
Sustainable Catalysis Green Chemistry, Earth-Abundant Metal CatalystsMore efficient, cost-effective, and environmentally friendly synthesis of the parent amine and its derivatives.
AI and Machine Learning Predictive Chemistry, RetrosynthesisAccelerated discovery of new derivatives with desired properties and optimized synthetic routes.
Chemo- and Biosensors Environmental Monitoring, Food SafetyDevelopment of sensitive and selective sensors for the detection of pollutants and harmful substances.
Structural Engineering Tunable Properties, Advanced MaterialsCreation of new materials with tailored functionalities for applications in medicine and materials science.

Q & A

Q. What are the recommended synthetic routes for 2-(4-Ethylcyclohexyl)propan-2-amine in laboratory settings?

Methodological Answer: The synthesis typically begins with cyclohexanone derivatives. A common approach involves:

Ethylation : Introduce the ethyl group to the cyclohexane ring via Friedel-Crafts alkylation or catalytic hydrogenation of a pre-functionalized precursor.

Reductive Amination : React the substituted cyclohexyl ketone with ammonium acetate and sodium cyanoborohydride in methanol under reflux (60–80°C for 12–24 hours) .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the amine.

Q. Key Considerations :

  • Monitor reaction progress via TLC or GC-MS.
  • Optimize solvent choice (e.g., THF or DMF) to improve yield .

Q. How can spectroscopic techniques validate the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Expect signals for the cyclohexyl protons (δ 1.0–2.2 ppm, multiplet), ethyl group (δ 0.9–1.1 ppm, triplet), and amine protons (δ 1.4–1.6 ppm, singlet due to hindered rotation).
    • ¹³C NMR : Peaks for quaternary carbons (amine-attached C: δ 45–50 ppm) and cyclohexyl carbons (δ 20–35 ppm) .
  • IR Spectroscopy : N-H stretching (3300–3500 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak at m/z 183 (C₁₁H₂₁N⁺) with fragmentation patterns indicating loss of ethyl or cyclohexyl groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

Methodological Answer:

  • X-Ray Crystallography : Use SHELX software for refinement.
    • Data Collection : High-resolution (<1.0 Å) data minimizes errors in electron density maps.
    • Refinement : Apply restraints for disordered ethyl/cyclohexyl groups. Validate with Rint (<5%) and GooF (0.8–1.2) .
  • Comparative Analysis : Cross-reference with analogous structures (e.g., 2-(4-Methoxyphenyl)propan-2-amine hydrochloride) to identify systematic errors .

Q. How to design experiments for structure-activity relationship (SAR) studies of this compound?

Methodological Answer:

Analog Synthesis : Prepare derivatives with varied substituents (e.g., halogens, methoxy) on the cyclohexyl ring.

Biological Assays :

  • Receptor Binding : Radioligand displacement assays (e.g., κ-opioid receptor, using tritiated ligands).
  • Functional Activity : Measure cAMP inhibition or calcium flux in transfected HEK293 cells .

Data Analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity.

Q. Example SAR Table :

DerivativeSubstituentκ-Opioid IC₅₀ (nM)LogP
Parent-H1202.8
4-Fluoro-F853.1
4-Methoxy-OCH₃2002.5

Q. What strategies mitigate conflicting results in pharmacological studies?

Methodological Answer:

  • Replicate Experiments : Perform dose-response curves in triplicate across independent labs.
  • Control Variables : Standardize cell lines (e.g., CHO vs. HEK293), assay buffers, and incubation times.
  • Data Harmonization : Apply meta-analysis tools (e.g., RevMan) to aggregate results and identify outliers .

Q. How can in silico modeling predict the compound’s interaction with biological targets?

Methodological Answer:

Docking Studies : Use AutoDock Vina to model binding poses in receptor active sites (e.g., serotonin receptors).

MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-receptor complexes.

Pharmacophore Mapping : Identify critical interaction points (e.g., hydrogen bonds with Glu³⁰⁰ in κ-opioid receptors) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.